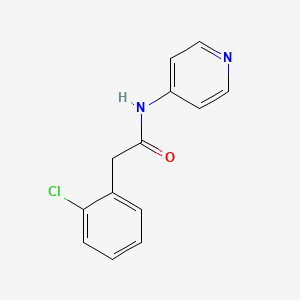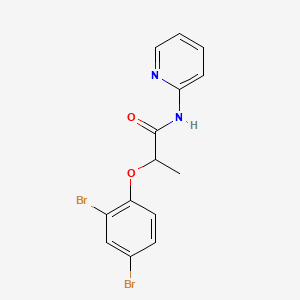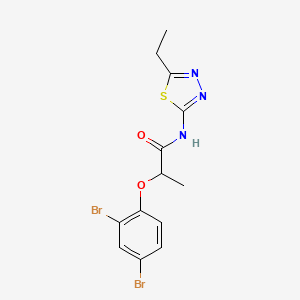
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline is a heterocyclic compound that features a quinoline core structure with a nitro group at the 7th position and an ethano bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline typically involves the nitration of a suitable quinoline precursor. One common method is the nitration of 3,4-dihydro-2H-1,4-ethano-quinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Reduction: 7-amino-3,4-dihydro-2H-1,4-ethano-quinoline.
Oxidation: Quinoline derivatives with various functional groups.
Substitution: Compounds with different substituents replacing the nitro group.
科学的研究の応用
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
7-nitro-3,4-dihydro-2H-1,4-benzothiazine: Similar structure with a sulfur atom in the ring.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4th position.
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Compounds with a similar dihydro structure and nitro group.
Uniqueness
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline is unique due to its ethano bridge, which imparts distinct chemical and physical properties
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.229 |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8-3-5-12(6-4-8)11(10)7-9/h1-2,7-8H,3-6H2 |
InChIキー |
UEJJDRZSAFWMMU-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1182562.png)
![methyl 1-[2-(4-chlorophenyl)acetyl]piperidine-3-carboxylate](/img/no-structure.png)
![2-[(3,4-Difluorobenzoyl)amino]butyl 3,4-difluorobenzoate](/img/structure/B1182565.png)

![2-chloro-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B1182580.png)


